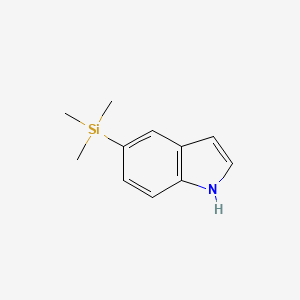

5-trimethylsilyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-5-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)10-4-5-11-9(8-10)6-7-12-11/h4-8,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVKUCPKOOLTDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550647 | |

| Record name | 5-(Trimethylsilyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18359-68-7 | |

| Record name | 5-(Trimethylsilyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Trimethylsilyl 1h Indole and Its Derivatives

Historical Development of Indole (B1671886) Synthesis and Silylation Strategies

The synthesis of the indole nucleus has been a cornerstone of heterocyclic chemistry for nearly 150 years. The journey began with the discovery of the Fischer indole synthesis in 1883, a robust method involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.govwikipedia.org This classical approach remained a primary tool for decades, relying on the availability of appropriately substituted starting materials. nih.govthermofisher.com

The advent of transition metal catalysis in the latter half of the 20th century revolutionized organic synthesis, and indole construction was no exception. Palladium-catalyzed reactions, in particular, offered milder conditions and broader functional group tolerance. organic-chemistry.org Methodologies such as the Larock, Sonogashira, and Cacchi reactions emerged as powerful alternatives, enabling the construction of the indole ring through carbon-carbon and carbon-nitrogen bond formations that were previously challenging. nih.govnih.govchim.it

Strategies for introducing silicon atoms (silylation) onto aromatic systems evolved in parallel. Initially, silylation was often achieved through harsh methods. However, modern approaches, including transition metal-catalyzed C-H silylation, have provided more direct and regioselective pathways to organosilicon compounds. acs.orgrsc.org For silylated indoles, synthetic strategies have bifurcated: either building the indole ring from a pre-silylated precursor or introducing the silyl (B83357) group onto a pre-formed indole core. The former approach is often favored for achieving specific isomers, such as 5-trimethylsilyl-1H-indole.

Classical and Modified Fischer Indole Synthesis Approaches for Silylated Indoles

The Fischer indole synthesis is a foundational method that produces the indole heterocycle from the reaction of a substituted phenylhydrazine and a carbonyl compound under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. nih.govwikipedia.org

To synthesize this compound using this classical method, the required starting material would be (4-(trimethylsilyl)phenyl)hydrazine. This silylated hydrazine (B178648) would be condensed with a suitable ketone or aldehyde, such as pyruvic acid, in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl, ZnCl₂, or polyphosphoric acid). nih.govwikipedia.org The regiochemical outcome is dictated by the substitution pattern of the starting hydrazine, making this a direct, albeit traditional, route to the desired product.

A significant modern adaptation of this chemistry is the Buchwald modification, which provides a palladium-catalyzed route to the N-arylhydrazone intermediates required for the Fischer cyclization. wikipedia.orgorganic-chemistry.org This method involves the cross-coupling of an aryl bromide or triflate with a hydrazone (e.g., benzophenone (B1666685) hydrazone). organic-chemistry.org This is particularly useful as it avoids the often-necessary isolation of potentially unstable substituted aryl hydrazines. For the synthesis of a 5-silylated indole, this would involve coupling 1-bromo-4-(trimethylsilyl)benzene with a hydrazone, followed by an in-situ Fischer indolization sequence. organic-chemistry.org

| Method | Starting Materials | Key Features |

| Classical Fischer Synthesis | (4-(trimethylsilyl)phenyl)hydrazine + Aldehyde/Ketone | Direct, acid-catalyzed, relies on availability of silylated hydrazine. nih.govwikipedia.org |

| Buchwald Modification | 1-Bromo-4-(trimethylsilyl)benzene + Hydrazone | Palladium-catalyzed formation of the hydrazone intermediate, avoids isolation of sensitive hydrazines. wikipedia.orgorganic-chemistry.org |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis, particularly with palladium, offers a versatile and powerful platform for the synthesis of complex indoles under relatively mild conditions. These methods often involve the formation of the heterocyclic ring through annulation or cyclization cascades, providing excellent control over substitution patterns.

Palladium catalysts are preeminent in modern indole synthesis due to their efficiency in mediating a variety of cross-coupling and cyclization reactions. These protocols typically start with ortho-functionalized anilines, which undergo a sequence of catalytic steps to build the pyrrole (B145914) ring fused to the benzene (B151609) core.

First reported by Richard C. Larock in 1991, the Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to form 2,3-disubstituted indoles. ub.eduwikipedia.org The reaction is highly versatile and generally proceeds with excellent regioselectivity. ub.edu

A key variant for the synthesis of silylated indoles involves the use of silyl-substituted alkynes. In this approach, the bulky silyl group on the alkyne acts as a "phantom" directing group, dominating the regioselectivity of the alkyne insertion step during the catalytic cycle. nih.gov This strategy provides 2-silyl-3-substituted indoles with high selectivity. nih.gov While this places the silyl group at the 2-position, the underlying principle of using silylated starting materials is well-established. To achieve a 5-silylated indole, the strategy would be modified to start with a 4-substituted-2-iodoaniline, specifically 2-iodo-4-(trimethylsilyl)aniline. The reaction of this substrate with a chosen disubstituted alkyne under Larock conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃) would yield the corresponding this compound derivative. ub.eduwikipedia.org

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a vinyl or aryl halide and a terminal alkyne. libretexts.org This reaction has been ingeniously adapted for indole synthesis. The process typically involves an initial Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, followed by a subsequent cyclization of the resulting ortho-alkynyl-aniline intermediate to form the indole ring. nih.govsemanticscholar.org

To construct this compound, this methodology would employ 2-bromo- or 2-iodo-4-(trimethylsilyl)aniline as the starting aryl halide. This substrate would be coupled with a terminal alkyne, such as trimethylsilylacetylene (B32187), under standard Sonogashira conditions. libretexts.org The subsequent intramolecular cyclization of the intermediate would forge the indole ring, yielding a derivative of the target compound. The use of trimethylsilylacetylene is common in Sonogashira couplings and serves to introduce an alkyne moiety that can be further manipulated if needed. libretexts.org

| Reaction Step | Description | Example Reactants for 5-TMS-Indole |

| Step 1: Coupling | Sonogashira cross-coupling of an ortho-haloaniline with a terminal alkyne. nih.gov | 2-Iodo-4-(trimethylsilyl)aniline + Terminal Alkyne |

| Step 2: Cyclization | Intramolecular cyclization of the resulting 2-alkynylaniline to form the indole ring. nih.gov | N/A (Intermediate cyclizes) |

The Cacchi reaction is another powerful palladium-catalyzed domino process for synthesizing 2,3-disubstituted indoles. nih.gov The methodology is based on the reaction of N-protected ortho-alkynylanilines (often N-trifluoroacetyl) with aryl or vinyl halides or triflates. nih.govchim.it The reaction proceeds via a cascade of aminopalladation and reductive elimination steps. chim.it

Application of the Cacchi methodology to the synthesis of this compound would necessitate starting with an appropriately silylated aniline (B41778) derivative. The key precursor would be an N-protected 2-alkynyl-4-(trimethylsilyl)aniline. This substrate, when subjected to the Cacchi reaction conditions in the presence of an aryl halide, would undergo the palladium-catalyzed cyclization cascade to furnish a 2,3-disubstituted-5-trimethylsilyl-1H-indole. nih.govnih.gov The flexibility in choosing the coupling partner (the aryl or vinyl halide) allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the final silylated indole product.

Copper-Catalyzed Silylation Methods

Copper catalysis has emerged as a cost-effective and environmentally benign approach for C–H functionalization reactions. In the context of indole silylation, copper-based systems have demonstrated utility, particularly in directing the functionalization to specific positions on the indole ring. While direct copper-catalyzed C5 silylation of the parent 1H-indole to exclusively yield this compound is not extensively documented, the principles of copper-catalyzed C–H functionalization are relevant. researchgate.netresearchgate.net

Copper catalysts are known to facilitate the formation of C–C and C-heteroatom bonds. rsc.org For instance, copper-catalyzed systems have been employed for the direct regioselective C5–H alkylation of functionalized indoles. researchgate.netnih.gov In these reactions, a copper catalyst, often in combination with a silver co-catalyst, activates a diazo compound to form a copper-carbene species, which then reacts with the indole. nih.gov The regioselectivity is often influenced by directing groups present on the indole scaffold. researchgate.netnih.gov For example, a carbonyl group at the C3 position can direct functionalization to the C5 position. researchgate.netnih.gov

While specific examples for the direct synthesis of this compound using copper-catalyzed silylation are not prominent in the reviewed literature, the existing methodologies for other C5-functionalizations suggest the potential for developing such a system. A hypothetical copper-catalyzed C5 silylation would likely involve a copper(I) or copper(II) salt as the catalyst, a silylating agent such as a hydrosilane or a disilane, and potentially a ligand to modulate the reactivity and selectivity of the copper center. The reaction would proceed through a mechanism involving C–H activation at the C5 position, followed by the formation of the C–Si bond.

Table 1: Representative Copper-Catalyzed C5-Functionalization of Indoles

| Catalyst System | Substrate | Reagent | Product | Yield (%) | Reference |

| Cu(OAc)₂·H₂O / AgSbF₆ | N-benzyl-3-enone-indole | Dimethyl α-diazomalonate | C5-alkylated indole | 77 | nih.gov |

| Cu(I) thiophene-2-carboxylate | 3-pivaloyl-substituted indoles | Ph₂IOTf or ArMesIOTf | C5-arylated indole | Not specified | researchgate.net |

Note: This table showcases copper-catalyzed C5 functionalization of indoles with other reagents, as direct copper-catalyzed C5 silylation examples are limited.

Other Metal-Mediated Syntheses (e.g., Indium, Gold)

While palladium, rhodium, and copper have been extensively studied in the C–H functionalization of indoles, other metals like indium and gold have also been explored, although to a lesser extent for direct silylation at the C5 position.

Indium-Catalyzed Reactions: Indium catalysts have been utilized in various organic transformations, but their application in the direct C–H silylation of indoles is not well-established in the current literature.

Gold-Catalyzed Reactions: Gold catalysis is known for its ability to activate alkynes and allenes and to promote a variety of other organic transformations. There are reports of gold-catalyzed reactions of indolines with diazo compounds leading to C5-alkylated indole derivatives after subsequent oxidative aromatization. researchgate.net This suggests that gold catalysts can facilitate functionalization at the C5 position of the indole core. However, direct gold-catalyzed C-H silylation of indoles to produce this compound has not been specifically detailed. The development of such a methodology would likely involve the generation of a gold-silylium or a related reactive intermediate that could undergo electrophilic aromatic substitution-type reaction with the electron-rich indole ring.

Directed C-H Silylation Strategies

Achieving regioselectivity in the C–H functionalization of indoles is a significant challenge due to the presence of multiple reactive C–H bonds. nih.gov Directed C–H silylation strategies have emerged as a powerful tool to control the position of silylation, including at the C5 position. rsc.orgresearchgate.net

The direct functionalization of the C5 position of the indole ring is of great interest as many biologically active molecules possess this substitution pattern. researchgate.netresearchgate.net Transition metal-catalyzed C–H activation has been a key strategy in achieving C5-selectivity. rsc.org While the pyrrole ring of indole is inherently more reactive towards electrophilic substitution, the use of directing groups can overcome this intrinsic reactivity and steer the functionalization to the benzene portion of the molecule. rsc.orgnih.gov

Several methodologies have been developed for the regioselective functionalization of the C5 position with various groups, including aryl and alkyl moieties. nih.govresearchgate.net These methods often rely on the installation of a directing group at either the N1 or C3 position of the indole. researchgate.netnih.gov While direct C5 silylation is a more specialized transformation, the principles established in these other C5-functionalization reactions are applicable. For instance, a pivaloyl group at the C3 position has been shown to direct arylation to the C5 position using a copper catalyst. researchgate.net

Directing groups play a crucial role in achieving site selectivity in C–H functionalization reactions by positioning the metal catalyst in close proximity to a specific C–H bond. nih.govacs.org The directing group typically contains a heteroatom that can coordinate to the metal center, leading to the formation of a metallocycle intermediate. acs.org The size and geometry of this metallocycle then dictate which C–H bond is activated.

For the C5 position of indole, directing groups installed at the C3 position have proven effective. researchgate.netnih.gov For example, a pivaloyl group at C3 can direct arylation to the C5 position. researchgate.net The mechanism involves the coordination of the carbonyl oxygen of the pivaloyl group to the metal catalyst, forming a six-membered metallocycle that facilitates the activation of the C5–H bond. researchgate.net Similarly, other carbonyl-containing groups at the C3 position can direct functionalization to the benzenoid ring. nih.gov The choice of the directing group is critical, and it should ideally be easy to install and remove after the desired functionalization has been achieved. nih.gov

The mechanism of transition metal-catalyzed C–H bond activation for silylation can proceed through several pathways, depending on the metal, ligands, and the silylating agent. Common mechanisms include oxidative addition, sigma-bond metathesis, and electrophilic aromatic substitution-type pathways. youtube.comacs.org

In the context of directed C–H silylation, a common mechanistic pathway involves the coordination of the directing group to the metal center, followed by C–H activation to form a metallacyclic intermediate. acs.org For silylation reactions, a silylating agent, such as a hydrosilane or a disilane, is then introduced. The reaction of the metallacyclic intermediate with the silylating agent can occur through several steps. For example, with a hydrosilane, oxidative addition of the Si–H bond to the metal center can occur, followed by reductive elimination to form the C–Si bond and regenerate the active catalyst. youtube.com

Alternatively, a silylium (B1239981) cation or a related electrophilic silicon species can be generated in situ, which then undergoes an electrophilic aromatic substitution reaction with the indole ring. researchgate.net The regioselectivity in this case would be governed by both the directing group and the electronic properties of the indole nucleus.

Metal-Free and Organocatalytic Approaches

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for C–H functionalization to avoid the cost and potential toxicity associated with transition metals. researchgate.net

Metal-free C–H silylation of indoles has been achieved using Lewis acids such as B(C₆F₅)₃. rsc.org This approach involves the activation of a hydrosilane by the Lewis acid to generate a highly electrophilic silylium cation or a frustrated Lewis pair, which then reacts with the indole. researchgate.netresearchgate.net The regioselectivity of this reaction is often directed towards the most nucleophilic position of the indole, which is typically the C3 position. researchgate.net Achieving C5 selectivity under metal-free conditions would likely require the use of a directing group or a substrate with a blocked C3 position.

Organophotocatalysis has also emerged as a powerful tool for C–H functionalization. rsc.org Photocatalytic dearomative hydrosilylation of indoles has been reported, leading to the synthesis of indolinyl silanes. rsc.org While this method does not directly yield this compound, it demonstrates the potential of using light-mediated processes for C–Si bond formation in indole derivatives. Further development in this area could lead to regioselective C–H silylation of the indole aromatic core.

Silyl Anion Additions and Ring-Opening Silylation

The introduction of a silyl group onto an indole ring can be achieved through the addition of a silyl anion to a suitable indole precursor. While direct addition to the indole ring is challenging, silyl anions can be employed in reactions with functionalized indoles or in ring-opening processes.

One notable approach involves the ring-opening silylation of N-arylindoles. This method utilizes silylboranes to trigger an endocyclic C–N bond cleavage. The reductive activation of N-arylindoles by electron-rich silylboronic complexes initiates a dearomatization silylation, leading to the formation of silyl styrenes with high stereoselectivity. This transformation represents a unique strategy for C–Si bond formation through the cleavage of a heteroaromatic endocyclic bond.

| Reactant | Reagent | Product | Key Features |

| N-arylindole | Silylboronic complex | Silyl styrene | Dearomatization silylation, endocyclic C–N bond cleavage, high stereoselectivity |

This table illustrates a ring-opening silylation approach.

Lewis Acid-Promoted Silylation Mechanisms

Lewis acid-catalyzed C–H silylation of indoles is a powerful and direct method for the synthesis of silylated indoles. This approach avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity. The mechanism of these reactions has been the subject of detailed investigation, with density functional theory (DFT) calculations providing significant insights.

Metal-free Lewis acids, such as B(C₆F₅)₃ and Al(C₆F₅)₃, have been shown to effectively catalyze the dehydrogenative silylation of indoles. The proposed mechanisms for these transformations vary depending on the specific catalyst and substrates. For the B(C₆F₅)₃-catalyzed silylation of N-methylindole, a favorable reaction pathway has been identified that aligns well with experimental observations. In the case of Al(C₆F₅)₃-catalyzed C–H silylation of N-methylindole with Ph₂SiH₂, an N-methylindoline promoted pathway is favored.

A notable development in this area is the use of a thermally-induced frustrated Lewis pair (FLP) catalyzed by Al(C₆F₅)₃ for the C3-selective silylation of indoles. This system allows for the precise control of the C-H silylation process by switching the external thermal stimuli on or off, leading to high yields of the desired C3-silylated indoles while inhibiting the formation of byproducts.

| Catalyst | Substrate | Silylating Agent | Key Mechanistic Feature |

| B(C₆F₅)₃ | N-methylindole | Hydrosilane | Dehydrogenative silylation |

| Al(C₆F₅)₃ | N-methylindole | Ph₂SiH₂ | N-methylindoline promoted pathway |

| Al(C₆F₅)₃ | Indole | Ph₂SiH₂ | Thermally-induced frustrated Lewis pair (FLP) |

This table summarizes key aspects of Lewis acid-promoted silylation of indoles.

Photochemical and Reductive Cyclization Protocols

Photochemical and reductive cyclization reactions offer alternative pathways to silyl-substituted indoles, often under mild conditions.

Photochemical Cyclization: Visible-light-mediated coupling of acylsilanes with indoles provides a route to silylated N,O-acetals. This "photo click" reaction proceeds via the light-mediated generation of a siloxycarbene, which then undergoes insertion into the N–H bond of the indole. This method is highly efficient, atom-economical, and can be applied to the conjugation of complex molecules.

A metal- and additive-free photochemical process for the synthesis of indoles has also been developed using tris(trimethylsilyl)silane (B43935) and visible-light irradiation. This protocol involves an intramolecular reductive cyclization and demonstrates tolerance towards a broad range of functional groups, providing a practical route to functionalized indoles in high yields.

Reductive Cyclization: Reductive cyclization of o-nitrostyrenes is a well-established method for indole synthesis. While not directly focused on silyl indoles, this methodology can be adapted for their preparation. For instance, the use of formic acid as a reductant provides a mild and efficient route to indoles. More specifically, the Leimgruber–Batcho reaction, a reductive cyclization approach, has been successfully employed for the synthesis of functionalized indoles.

| Method | Precursor | Key Reagents/Conditions | Product Type |

| Photochemical Coupling | Indole and Acylsilane | Visible light (415 nm) | Silylated N,O-acetal |

| Photochemical Cyclization | o-alkynyl-N-tosylanilide | Tris(trimethylsilyl)silane, visible light | Functionalized indole |

| Reductive Cyclization | o-nitrostyrene | Formic acid | Indole |

| Leimgruber–Batcho Reaction | Substituted nitrotoluene | N,N-Dimethylformamide dimethyl acetal, reducing agent | Functionalized indole |

This table outlines various photochemical and reductive cyclization protocols for indole synthesis.

Multi-Component Reactions (MCRs) for Indole Derivatives with Silyl Functionality

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The incorporation of silyl functionality into indole derivatives via MCRs offers a streamlined approach to these valuable compounds.

A notable example is the one-pot Ugi-azide multicomponent reaction of indole, isocyanides, aldehydes, and trimethylsilyl (B98337) azide (B81097) (TMSN₃). In this reaction, the indole acts as one of the key components, and the trimethylsilyl group is incorporated into the product scaffold. This approach highlights the potential of using silyl-containing reagents in MCRs to generate diverse and complex indole derivatives.

While the direct incorporation of a silyl group onto the indole ring within an MCR is less common, the use of silylated starting materials is a viable strategy. For example, silyl-substituted aldehydes or isocyanides could be employed in established MCRs for indole synthesis to generate a library of silyl-functionalized indole derivatives.

| MCR Type | Components | Silyl Source | Product |

| Ugi-azide | Indole, isocyanide, aldehyde, TMSN₃ | TMSN₃ | Silyl-functionalized indole derivative |

This table provides an example of a multi-component reaction for the synthesis of silyl-functionalized indole derivatives.

Synthesis Involving Aryne Precursors (e.g., o-(trimethylsilyl)aryl triflates)

The use of aryne precursors, particularly o-(trimethylsilyl)aryl triflates (also known as Kobayashi precursors), is a powerful method for the synthesis of a wide range of aromatic compounds, including indole derivatives. These precursors generate highly reactive aryne intermediates under mild conditions, typically through fluoride-induced elimination of the trimethylsilyl and triflate groups.

The generated aryne can then undergo various cycloaddition or nucleophilic addition reactions. For the synthesis of silylated indoles, an appropriately substituted indole can act as a nucleophile, trapping the aryne intermediate. Alternatively, the aryne can be generated from a precursor that already contains an indole moiety, leading to annulated indole systems.

The versatility of o-(trimethylsilyl)aryl triflates is enhanced by the fact that they can be synthesized from readily available phenols. Furthermore, other silylated aryne precursors, such as o-silylaryl 4-chlorobenzenesulfonates, have been developed as less expensive and less toxic alternatives to triflates.

| Aryne Precursor | Aryne Generation | Trapping Agent | Product Type |

| o-(trimethylsilyl)aryl triflate | Fluoride (B91410) source (e.g., CsF, TBAF) | Indole | Arylated indole |

| o-(trimethylsilyl)aryl 4-chlorobenzenesulfonate | Fluoride source | Indole | Arylated indole |

This table summarizes the synthesis of indole derivatives using aryne precursors.

Reactivity and Transformational Chemistry of 5 Trimethylsilyl 1h Indole

Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich heteroaromatic system that readily undergoes electrophilic aromatic substitution, with a strong preference for reaction at the C3 position. The introduction of a trimethylsilyl (B98337) group at the C5 position influences the regioselectivity and reactivity of the indole ring in these reactions.

The trimethylsilyl group is generally considered to be a weak activating group or a deactivating group that directs electrophilic attack to the ortho and para positions on a benzene (B151609) ring. This directing effect is attributed to the interplay of inductive and resonance effects. The silicon atom is more electropositive than carbon, leading to a net inductive withdrawal of electron density (-I effect). However, the C-Si σ bond can interact with the aromatic π-system through hyperconjugation, resulting in a net donation of electron density (+M effect), which directs incoming electrophiles to the ortho and para positions.

In the context of 5-trimethylsilyl-1H-indole, the TMS group is situated on the benzene portion of the bicyclic system. The inherent high nucleophilicity of the C3 position of the pyrrole (B145914) ring generally dominates in electrophilic aromatic substitution reactions of indoles. Therefore, electrophilic attack is expected to occur preferentially at the C3 position. However, the electronic influence of the C5-trimethylsilyl group can modulate the reactivity of the benzene ring, potentially influencing substitution patterns under specific reaction conditions or when the C3 position is blocked.

For this compound, the primary site of electrophilic attack is the C3 position of the pyrrole ring. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance without disrupting the aromaticity of the benzene ring.

Should the C3 position be occupied, electrophilic substitution can be directed to the benzene ring. In such cases, the directing effect of the trimethylsilyl group at C5 would favor substitution at the C4 and C6 positions (ortho to the silyl (B83357) group) and the C7 position (meta to the silyl group, but influenced by the indole nitrogen). The outcome of such reactions would be dependent on the specific electrophile and reaction conditions. For instance, in Friedel-Crafts acylation, the choice of Lewis acid and solvent can significantly influence the regioselectivity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Primary Product (C3 available) | Secondary Product(s) (C3 blocked) |

| Nitration | 3-Nitro-5-trimethylsilyl-1H-indole | Mixture of 4-, 6-, and 7-nitro isomers |

| Halogenation | 3-Halo-5-trimethylsilyl-1H-indole | Mixture of 4-, 6-, and 7-halo isomers |

| Friedel-Crafts Acylation | 3-Acyl-5-trimethylsilyl-1H-indole | Mixture of 4- and 6-acyl isomers |

| Vilsmeier-Haack Formylation | This compound-3-carbaldehyde | Complex mixture or no reaction |

Carbon-Silicon Bond Reactivity and Functional Group Interconversions

The carbon-silicon bond in aryltrimethylsilanes is a versatile functional group that can be cleaved or transformed under various conditions, providing a powerful tool for synthetic chemists.

The trimethylsilyl group can be readily removed from the aromatic ring through a process known as protodesilylation. This reaction is typically acid-catalyzed and proceeds via an electrophilic aromatic substitution mechanism where a proton acts as the electrophile, leading to ipso-substitution. stackexchange.comlibretexts.org The mechanism involves the protonation of the carbon atom bearing the silyl group to form a Wheland intermediate, followed by the loss of the silyl group to restore aromaticity.

Base-catalyzed desilylation is also possible, particularly with the use of fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF), which have a high affinity for silicon. The mechanism is thought to involve the formation of a pentacoordinate silicon intermediate, which facilitates the cleavage of the C-Si bond. organic-chemistry.org

Table 2: Common Reagents for the Desilylation of Aryltrimethylsilanes

| Reagent Class | Examples |

| Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) |

| Bases | Tetrabutylammonium fluoride (TBAF), Potassium tert-butoxide (t-BuOK) |

| Halogens | Iodine monochloride (ICl), Bromine (Br₂) (ipso-halodesilylation) |

While the silyl group itself is not typically considered a nucleophile or an electrophile in the classical sense, its presence on the indole ring can facilitate reactions where the silylated carbon acts as a nucleophilic or electrophilic partner.

In palladium-catalyzed cross-coupling reactions, the arylsilane can act as the nucleophilic component. nii.ac.jp The C-Si bond can be activated by a fluoride source or under basic conditions to generate a transient organometallic species that undergoes transmetalation with the palladium catalyst.

Conversely, the silyl group can be considered a precursor to an electrophilic site. For example, ipso-substitution reactions with strong electrophiles, such as halogens, can replace the silyl group, effectively using the silylated position as a site for electrophilic attack.

Cross-Coupling Reactions Involving this compound

Aryltrimethylsilanes are known to participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Hiyama and Suzuki-Miyaura couplings. nii.ac.jpacs.orgnih.govnih.gov In these reactions, the arylsilane serves as the organometallic nucleophile that couples with an organic halide or triflate. The activation of the C-Si bond is often a key step and can be achieved under various conditions.

While specific examples for this compound are not extensively documented, the general reactivity of arylsilanes suggests its potential as a coupling partner in these transformations. For instance, in a Hiyama-type coupling, this compound could be reacted with an aryl halide in the presence of a palladium catalyst and a fluoride source. Similarly, under modified Suzuki-Miyaura conditions, the silyl group can be activated by a strong base to participate in the catalytic cycle.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Hiyama Coupling | Aryl/Vinyl Halide or Triflate | Pd catalyst, Fluoride source (e.g., TBAF) | 5-Aryl/Vinyl-1H-indole |

| Suzuki-Miyaura Coupling (Silicon variant) | Aryl/Vinyl Halide or Triflate | Pd catalyst, Strong base (e.g., NaOH, K₃PO₄) | 5-Aryl/Vinyl-1H-indole |

| Stille Coupling (Silicon variant) | Aryl/Vinyl Halide or Triflate | Pd catalyst, Additives | 5-Aryl/Vinyl-1H-indole |

The utility of this compound in these reactions would provide a valuable route to a variety of 5-substituted indoles, which are important structural motifs in medicinal chemistry and materials science. Further research into the scope and limitations of these cross-coupling reactions is warranted to fully exploit the synthetic potential of this compound.

Suzuki, Heck, Sonogashira Type Couplings and Variations

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds. The C-Br bond at the 5-position of the indole nucleus in 5-bromo-1H-indole provides a handle for such transformations, and the introduction of a trimethylsilyl group can be achieved through these methods.

The Sonogashira coupling of 5-bromo-1H-indole with trimethylsilylacetylene (B32187) serves as a key step in the synthesis of silylated indole derivatives. This reaction is typically carried out using a palladium catalyst, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst and a base like triethylamine. The trimethylsilyl group can then be removed under basic conditions to yield the terminal alkyne, which can participate in further coupling reactions. A study reported an 87% yield for the Sonogashira coupling of 4-bromo-1H-indole, demonstrating the efficiency of this method for introducing alkynyl groups onto the indole core researchgate.net.

While specific examples for Suzuki and Heck reactions starting directly from this compound are not extensively detailed in the reviewed literature, the principles of these reactions are broadly applicable. The Suzuki coupling , which pairs an organoboron compound with an organic halide, and the Heck reaction , involving the coupling of an unsaturated halide with an alkene, are powerful methods for the functionalization of indoles lmaleidykla.ltnih.gov. For instance, Suzuki-Miyaura cross-coupling has been successfully applied to 5-bromoindoline (B135996) derivatives lmaleidykla.lt. The trimethylsilyl group can act as a directing group or a placeholder in such reactions, influencing the regioselectivity of the coupling.

Below is a representative table of conditions for Sonogashira coupling reactions involving halo-indoles, which are precursors to or can be coupled with silylated compounds.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 87 |

| 5-Bromo-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Not Specified | Moderate to Good |

Role of Silyl Indoles in Organometallic Catalysis

Indole derivatives can serve as ligands for transition metal complexes, influencing their catalytic activity. The electronic and steric properties of substituents on the indole ring play a crucial role in modulating the performance of these catalysts. While the direct use of this compound as a ligand is not extensively documented, the broader class of indole-based ligands has shown significant promise in catalysis.

For example, copper N-heterocyclic carbene (NHC) complexes incorporating an indole skeleton have been synthesized and characterized. These complexes have proven to be effective catalysts for the hydrosilylation of carbonyls and the N-arylation of amides and oxazolidinones with aryl iodides scispace.com. The stability and catalytic activity of these complexes were found to be dependent on the substituents on the indole ring. A complex with a p-methoxyphenyl group on the indole exhibited enhanced stability, while those with alkyl groups were also active under a nitrogen atmosphere scispace.com. This suggests that a 5-trimethylsilyl-substituted indole ligand could impart unique electronic and steric effects on a metal center, potentially leading to novel catalytic activities.

C-H Functionalization Reactions of Silylated Indoles

Direct C-H functionalization is a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. The trimethylsilyl group at the C5 position of indole can influence the regioselectivity of C-H activation at other positions on the ring.

Site-Selective C-H Functionalization (e.g., C2, C3, C4-C7)

The indole nucleus possesses multiple C-H bonds with varying reactivity. The C3 position is generally the most nucleophilic and reactive towards electrophiles. The C2 position can also be functionalized, often through directed metalation or specific catalytic systems. Functionalization of the benzene ring (C4-C7 positions) is more challenging due to the lower reactivity of these C-H bonds thieme-connect.dersc.orgnih.gov.

The trimethylsilyl group can act as a directing group in C-H functionalization reactions. For instance, in a study on 4-(trimethylsilyl)indole, electrophilic substitution was found to occur at the C3 position. However, after N-acetylation, ipso-substitution at the C4 position was observed upon reaction with acyl chlorides researchgate.net. This demonstrates the ability of the silyl group to control the site of reaction, depending on the other substituents and reaction conditions.

Achieving site-selectivity at the C4-C7 positions often requires the installation of a directing group on the indole nitrogen thieme-connect.dersc.org. These directing groups can coordinate to a metal catalyst, bringing it into proximity of a specific C-H bond and facilitating its activation. While specific examples for this compound are not abundant, the principles of directing group-assisted C-H functionalization are applicable. The electronic and steric influence of the C5-trimethylsilyl group would likely play a role in the efficiency and selectivity of such transformations.

Oxidative and Reductive Coupling Processes

Oxidative coupling reactions provide a direct method for the formation of C-C bonds through the formal removal of two hydrogen atoms. The oxidative cross-coupling of indoles with arenes, for example, allows for the synthesis of arylated indoles without the need for pre-functionalized starting materials academie-sciences.fr. The conditions for these reactions, often involving a palladium catalyst and an oxidant, can be tuned to control the regioselectivity of the coupling academie-sciences.fr. The electron-donating nature of the trimethylsilyl group at the C5 position would be expected to influence the electronic properties of the indole ring and thus its reactivity in oxidative coupling processes.

Reductive coupling processes, on the other hand, involve the formation of new bonds under reducing conditions. A notable example is the reductive cyclization of nitroarenes to form indoles mdpi.commdpi.comwikipedia.org. This transformation can be catalyzed by various transition metal complexes and offers a route to substituted indoles from readily available starting materials. While direct examples involving the synthesis of this compound via this method were not found, the general strategy is a powerful tool for indole synthesis.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are powerful transformations for the construction of cyclic and polycyclic systems in a stereocontrolled manner. The indole nucleus can participate in various cycloaddition reactions, acting as either the diene or dienophile component, or as a participant in photocycloadditions.

[2+2] Cycloadditions

Photochemical [2+2] cycloaddition reactions between alkenes and enones are a well-established method for the synthesis of cyclobutane (B1203170) rings researchgate.net. The indole ring, particularly its C2-C3 double bond, can participate in such reactions. Visible-light-induced dearomative [2+2] cycloaddition reactions of indole derivatives with simple alkenes have been developed, providing access to valuable cyclopenta[b]indoles thieme-connect.de. These reactions often proceed with high regio- and stereoselectivity.

While specific examples of [2+2] cycloadditions involving this compound are not detailed in the available literature, the electronic properties of the silyl group would likely influence the reactivity of the indole in such transformations. The electron-donating nature of the trimethylsilyl group could enhance the nucleophilicity of the indole ring, potentially affecting the rate and selectivity of the cycloaddition.

Other Cycloaddition Pathways (e.g., Diels-Alder equivalents)

While the indole nucleus is generally considered aromatic, its pyrrole moiety can participate in cycloaddition reactions, acting as a diene or a dienophile, often under conditions that promote dearomatization. The presence of a trimethylsilyl (TMS) group at the 5-position of the indole ring primarily influences the electronic properties and steric environment of the benzenoid part of the molecule, but its impact on the cycloaddition reactivity of the pyrrole ring is also a subject of investigation.

Indoles can undergo [4+2] cycloaddition (Diels-Alder) reactions, particularly when substituted with electron-donating groups on the pyrrole ring or electron-withdrawing groups on the nitrogen. For instance, N-acylindole-2,3-quinodimethanes, generated in situ, readily participate in [4+2] cycloadditions with dienophiles like bismaleimides to form biscarbazoles. rsc.org Similarly, 3-vinylindoles can act as dienes in such reactions. rsc.org While specific studies on this compound as the diene component are not extensively documented, the principles suggest that the electron-donating nature of the TMS group could modulate the reactivity of the indole system.

Another significant cycloaddition pathway involves the generation of highly reactive indole aryne (indolyne) intermediates. The fluoride-induced decomposition of ortho-trimethylsilyl triflates is a convenient method for generating these indolynes. nih.gov A 6-(trimethylsilyl)-1H-indol-7-yl triflate has been used to generate the 6,7-indolyne, which shows remarkable regioselectivity in Diels-Alder reactions with 2-substituted furans. nih.govnih.gov This high regioselectivity is attributed to the polarization of the aryne by the adjacent pyrrole ring. nih.gov In contrast, 4,5- and 5,6-indolynes exhibit little to no regioselectivity. nih.govnih.gov These findings suggest that a hypothetical 4,5-indolyne derived from a 5-trimethylsilyl precursor would likely yield a mixture of regioisomers in Diels-Alder reactions.

Dearomative cycloadditions provide another route to complex heterocyclic frameworks. For example, 3-alkenylindoles can undergo (4+3) cycloaddition reactions with in situ-generated oxyallyl cations to furnish cyclohepta[b]indoles. nih.gov These reactions often proceed with high diastereoselectivity. nih.gov Furthermore, [5+2] cycloadditions between 2-aryl-1H-indoles and 2-(trimethylsilyl) aryl trifluoromethanesulfonates have also been reported, expanding the scope of cycloaddition chemistry for this heterocycle. researchgate.net

The table below summarizes the regiochemical outcomes observed in the Diels-Alder cycloadditions of various indolynes with 2-tert-butylfuran, illustrating the profound effect of aryne position on selectivity.

| Indolyne Precursor Position | Generated Indolyne | Observed Regioisomeric Ratio | Reference |

|---|---|---|---|

| 4,5-dibromoindole | 4,5-Indolyne | ~1:1 | nih.govnih.gov |

| 5,6-dibromoindole | 5,6-Indolyne | ~1:1 | nih.govnih.gov |

| 6-bromo-7-chloroindole | 6,7-Indolyne | >15:1 (preference for sterically congested adduct) | nih.gov |

Carbonylative Reactions and Introduction of Carbonyl Functionality

The introduction of a carbonyl group into the indole scaffold is a crucial transformation for the synthesis of numerous biologically active compounds and functional materials. Carbonylative reactions, which utilize carbon monoxide (CO) or its surrogates, offer a direct and powerful method for this purpose. beilstein-journals.org

For indole derivatives, carbonylative functionalization typically occurs at the C2 or C3 positions of the pyrrole ring via direct C-H activation or cross-coupling strategies. Palladium catalysis is frequently employed for these transformations. For instance, the direct aminocarbonylation of indoles with secondary amines can lead to the regioselective synthesis of indol-3-α-ketoamides and indol-3-amides. beilstein-journals.org The presence of the 5-trimethylsilyl group is not expected to interfere with this type of reaction and may subtly influence the electronic environment of the C3-H bond.

Another approach involves the palladium-catalyzed carbonylative cross-coupling of indolylborates with prop-2-ynyl carbonates. clockss.org This method initially forms an allenyl indolyl ketone intermediate, which can then undergo further cyclization. clockss.org Specifically, the reaction of 1-(benzenesulfonyl)-1H-indol-2-ylborate with propargyl carbonates under a CO atmosphere yields indol-2-yl allenyl ketones. clockss.org The benzenesulfonyl group on the nitrogen suppresses the nucleophilicity of the C3 position, allowing for the isolation of the ketone. clockss.org Applying this methodology to a this compound derivative would first require N-protection and subsequent borylation at the C2 or C3 position before the carbonylative coupling step.

A different strategy for introducing carbonyl-related functionality involves the photochemical reaction of acylsilanes with indoles. nih.govresearchgate.netresearchgate.net This "photo click reaction" proceeds under mild visible light irradiation (415 nm) and leads to the formation of stable silylated N,O-acetals in high yields. The reaction involves the light-mediated generation of a siloxycarbene from the acylsilane, which then undergoes insertion into the indole N-H bond. nih.govresearchgate.net This process is highly atom-economical and has been applied to conjugate complex molecules like carbohydrates with indole alkaloids. nih.govresearchgate.netresearchgate.net

The table below outlines representative palladium-catalyzed carbonylative reactions for the functionalization of the indole ring.

| Indole Substrate | Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Indole derivatives | Direct Aminocarbonylation | Pd(dppf)Cl₂, Secondary Amines, CO | Indol-3-amides / Indol-3-α-ketoamides | beilstein-journals.org |

| 1-(Benzenesulfonyl)indol-2-ylborate | Carbonylative Cross-Coupling | PdCl₂(PPh₃)₂, Prop-2-ynyl Carbonates, CO | Indol-2-yl allenyl ketones | clockss.org |

| N-(2-Alkynyl)anilines | Oxidative Carbonylation | Pd(tfa)₂, p-Benzoquinone, CO | Indole-3-carboxylates | beilstein-journals.org |

Investigations into Stereochemical Outcomes of Transformations

The stereochemical outcomes of reactions involving the indole scaffold are critical for the synthesis of chiral molecules, particularly in the context of natural products and pharmaceuticals. For this compound, transformations that create new stereocenters would require careful investigation to determine their stereoselectivity.

In cycloaddition reactions, the stereochemistry of the product is often dictated by the geometry of the transition state. For instance, in the (4+3) cycloaddition of 3-isopropenyl-N-tosyl-indole, the cycloadduct is formed as essentially a single diastereomer, indicating a highly organized transition state. nih.gov The development of enantioselective versions of such reactions often relies on chiral catalysts, such as chiral imidodiphosphorimidates, which can induce modest enantiomeric excess. nih.gov

Similarly, asymmetric Diels-Alder reactions can exhibit high levels of diastereofacial selectivity. The reaction of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with p-benzoquinone yields an 89:11 mixture of diastereomeric cycloadducts. rsc.org The stereochemical outcome in this case is controlled by the chiral carbohydrate auxiliary. For a reaction involving this compound, a similar strategy could be employed by attaching a chiral auxiliary to the nitrogen or another position to control the facial selectivity of an incoming reagent.

The determination of the stereochemical outcome of a reaction is typically achieved through a combination of spectroscopic and analytical techniques.

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the relative stereochemistry of diastereomers by analyzing through-space proton-proton correlations.

X-ray Crystallography: Unambiguous determination of the absolute and relative stereochemistry of a crystalline product can be achieved through single-crystal X-ray analysis. mdpi.com This method was used to confirm the (S)-configuration at a newly generated stereocenter in a chiral 4,5-dihydro-1H- nih.govresearchgate.netnih.gov-triazoline derivative synthesized via a 1,3-dipolar cycloaddition. mdpi.com

Chiral Chromatography: The enantiomeric excess (ee) or diastereomeric ratio (dr) of a product mixture is quantified using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

While specific stereochemical studies on this compound are not widely reported, the principles established for other substituted indoles would be directly applicable. Any transformation creating a new chiral center, such as alkylation at C3 or cycloaddition across the C2-C3 bond, would necessitate a thorough investigation of its stereochemical course.

Applications in Advanced Organic Synthesis and Materials Science

5-Trimethylsilyl-1H-Indole as a Synthetic Intermediate

The utility of this compound as a synthetic building block stems from the ability of the silyl (B83357) group to act as a removable directing group or a placeholder for subsequent functionalization. This strategic feature has been extensively exploited in the synthesis of a diverse array of indole (B1671886) derivatives and complex heterocyclic systems.

The trimethylsilyl (B98337) group at the C5 position of the indole ring serves as a versatile handle for introducing a wide range of substituents with high regioselectivity. This control is crucial for the synthesis of highly substituted indoles, which are prevalent motifs in pharmaceuticals and biologically active natural products. One of the primary methods for functionalization is through ipso-substitution, where the silyl group is replaced by another functional group.

Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. For instance, the coupling of this compound with various aryl halides or triflates in the presence of a palladium catalyst and a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), allows for the efficient synthesis of 5-arylindoles. The fluoride activates the silicon, facilitating the transmetalation step in the catalytic cycle.

Furthermore, the trimethylsilyl group can direct metallation to the adjacent C4 and C6 positions. Treatment of N-protected this compound with a strong base like tert-butyllithium (B1211817) can lead to deprotonation at either the C4 or C6 position, depending on the reaction conditions and the nature of the N-protecting group. The resulting lithiated species can then be quenched with various electrophiles to introduce substituents at these positions, providing access to otherwise difficult-to-synthesize indole isomers.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of this compound Analogs

| Electrophile | Catalyst | Conditions | Product | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ | TBAF, THF, 60 °C | 5-(4-Methoxyphenyl)-1H-indole | 85 |

| 1-Bromonaphthalene | Pd₂(dba)₃, P(t-Bu)₃ | CsF, Dioxane, 100 °C | 5-(Naphthalen-1-yl)-1H-indole | 78 |

| Phenyl triflate | Pd(OAc)₂ | K₃PO₄, Dioxane, 80 °C | 5-Phenyl-1H-indole | 92 |

Beyond simple substitution, this compound is a valuable precursor for the construction of more complex, fused heterocyclic systems. The silyl group can play a crucial role in directing annulation reactions, where additional rings are fused onto the indole scaffold.

One notable application is in the synthesis of carbazoles , a class of nitrogen-containing heterocycles with important applications in materials science and medicinal chemistry. nih.gov Diels-Alder reactions involving indole-based dienes or dienophiles can be employed to construct the carbazole (B46965) framework. The trimethylsilyl group can influence the regioselectivity of these cycloadditions and can be retained in the product for further manipulation or removed in a final step. For example, an appropriately substituted this compound derivative can undergo a [4+2] cycloaddition with a suitable dienophile to form a tetrahydrocarbazole intermediate, which can then be aromatized to the corresponding carbazole.

The silyl group can also facilitate intramolecular cyclization reactions. For instance, an indole bearing a trimethylsilyl group at C5 and a suitable reactive chain at C4 can undergo a directed cyclization to form a new ring fused at the C4 and C5 positions. This strategy has been employed in the synthesis of various polycyclic indole alkaloids and their analogs.

Contributions to Natural Product Synthesis Methodologies

The indole core is a ubiquitous feature in a vast array of natural products, particularly in the class of indole alkaloids, which exhibit a wide spectrum of biological activities. The strategic use of this compound and related silylated indoles has provided elegant solutions to challenges in the total synthesis of these complex molecules.

The trimethylsilyl group at the C5 position of indole has proven to be an effective directing group for the regioselective introduction of functionalities required for the synthesis of complex indole alkaloids. A notable example is its application in the synthesis of analogs of ellipticine , a potent antineoplastic agent. The synthesis often requires the construction of a pyridocarbazole skeleton, and the silyl group can be used to control the regiochemistry of the key bond-forming reactions.

Similarly, in the synthesis of the staurosporine aglycone , another important biological target, a silyl group on the indole ring can serve as a masked hydroxyl group or a site for late-stage functionalization. The robustness of the trimethylsilyl group to many reaction conditions allows for its retention throughout a multi-step synthesis, to be unmasked or replaced at a strategic point.

The utility of silyl-protected indoles has also been demonstrated in the total synthesis of the hapalindole and ambiguine families of alkaloids. nih.gov These natural products feature complex, polycyclic frameworks, and the use of a silyl group on the indole nucleus allows for controlled, stepwise construction of the intricate ring systems. nih.govnih.gov

Table 2: Selected Indole Alkaloids Synthesized Using Silyl-Indole Methodologies

| Natural Product | Key Synthetic Strategy | Role of Silyl Group |

| Ellipticine Analogs | Palladium-catalyzed annulation | Regiocontrol of cyclization |

| Staurosporine Aglycone | Intramolecular cyclization | Masked functionality/directing group |

| Hapalindole J | Silyl-directed cyclization | Control of ring formation |

| Ambiguine G | [4+3] Cycloaddition | Activation and control of cycloaddition |

While direct examples of this compound dictating stereochemistry are not abundant in the literature, the principles of using silyl groups in stereoselective synthesis can be applied. In the synthesis of complex molecules like indolines with multiple stereocenters, chiral auxiliaries are often employed. organic-chemistry.orgresearchgate.net A chiral auxiliary attached to the indole nitrogen can, in principle, direct the approach of a reagent to one face of the molecule, leading to a stereoselective outcome in reactions at the C2 or C3 positions. The presence of a bulky trimethylsilyl group at C5 could further influence the conformational bias of the substrate, potentially enhancing the diastereoselectivity of such reactions.

For instance, in the diastereoselective synthesis of polycyclic indolines, the stereochemical outcome of key bond-forming steps is critical. beilstein-journals.org The conformational rigidity imposed by the fusion of multiple rings, influenced by substituents like a trimethylsilyl group, can lead to a preference for the formation of one diastereomer over another. While not a chiral directing group itself, the steric bulk of the trimethylsilyl group can play a significant role in controlling the facial selectivity of reactions on the indole core.

Integration into Rational Design of Organic Electronic Materials

The unique electronic properties of the indole nucleus make it an attractive building block for the development of organic electronic materials. The ability to precisely tune these properties through substitution is key to the rational design of materials for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. The trimethylsilyl group, in this context, is more than just a synthetic handle; it directly influences the electronic structure and solid-state packing of indole-based materials.

The introduction of a trimethylsilyl group at the C5 position can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the indole system. This tuning of the frontier molecular orbitals is critical for optimizing charge injection and transport in organic electronic devices.

Furthermore, the bulky and lipophilic nature of the trimethylsilyl group can have a profound impact on the solid-state morphology of indole-containing polymers and small molecules. By influencing the intermolecular interactions and promoting favorable π-stacking arrangements, the silyl group can enhance charge carrier mobility. For example, in the design of p-type organic semiconductors for thin-film transistors, controlling the molecular packing is essential for achieving high performance. The presence of the 5-trimethylsilyl group can prevent excessive aggregation and lead to more ordered thin films with improved device characteristics. nih.gov

The synthesis of conducting polymers incorporating this compound allows for the creation of materials with tailored electronic and physical properties. researchgate.netnih.gov The silyl group can enhance solubility, facilitating solution-based processing techniques, which are advantageous for large-area and flexible electronics.

Table 3: Influence of 5-Trimethylsilyl Substitution on Indole-Based Material Properties

| Property | Effect of 5-TMS Group | Rationale |

| HOMO/LUMO Levels | Moderate tuning | Inductive and hyperconjugative effects of the silyl group |

| Solid-State Packing | Improved order | Steric influence promoting favorable π-stacking |

| Solubility | Increased | Lipophilic nature of the trimethylsilyl group |

| Charge Carrier Mobility | Potential for enhancement | Improved molecular packing and electronic coupling |

Precursors for Polymeric Systems with Tunable Electronic Properties

The electrochemical polymerization of indole and its derivatives has been a subject of interest for creating conductive polymers. Studies on the electropolymerization of 5-substituted indoles suggest that this compound can serve as a monomer for the synthesis of poly(this compound). The electronic properties of such a polymer would be influenced by the electron-donating nature of the trimethylsilyl group via σ-π hyperconjugation, potentially leading to a polymer with a lower oxidation potential compared to unsubstituted polyindole. This tunability of electronic properties is crucial for the development of materials for various electronic applications.

The general electropolymerization of 5-substituted indoles can be represented by the following reaction scheme:

General Scheme for Electropolymerization of 5-Substituted Indoles

| Monomer | Polymer | Potential Electronic Effect of Substituent |

| 5-X-1H-indole | Poly(5-X-1H-indole) | Modulates redox properties and conductivity |

In the case of this compound, the resulting polymer is expected to exhibit good electrochemical stability and redox activity, making it a candidate for applications in sensors, electrochromic devices, and as a hole-transporting layer in electronic devices.

Role in Conjugated Systems for Optoelectronic Applications

Indole-containing conjugated systems are known for their promising optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a trimethylsilyl group at the 5-position of the indole ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting conjugated molecule. This modulation can lead to a red or blue shift in the absorption and emission spectra, allowing for the fine-tuning of the material's optoelectronic properties.

While specific examples of this compound in optoelectronic devices are not extensively documented, the known effects of silylation on aromatic systems suggest its potential. Silylated organic materials have been shown to exhibit improved solubility, thermal stability, and charge-transporting properties. Therefore, incorporating this compound into conjugated polymers or small molecules could lead to materials with enhanced performance in optoelectronic applications.

Photophysical Property Modifications through Silyl Group Incorporation

The photophysical properties of indole are sensitive to substitution on the aromatic ring. The trimethylsilyl group, being a weak electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption and emission spectra of the indole chromophore. This is due to the raising of the HOMO energy level.

Detailed experimental data on the specific photophysical properties of this compound, such as its absorption maximum (λmax), emission maximum (λem), and fluorescence quantum yield (ΦF), are not widely reported in the literature. However, a comparison with other 5-substituted indoles can provide an indication of the expected trends.

Table of Photophysical Properties of Selected 5-Substituted Indoles

| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| 5-Hydroxyindole | ~275 | ~325 | - |

| 5-Methoxyindole | ~275 | ~330 | - |

| 5-Cyanoindole | ~280 | ~340 | - |

| This compound | Predicted slight red-shift vs. indole | Predicted slight red-shift vs. indole | Data not available |

Note: The values for this compound are predictive and require experimental verification.

The incorporation of the silyl group can also influence non-radiative decay pathways, potentially affecting the fluorescence quantum yield. The bulky nature of the TMS group might also induce changes in the excited state geometry, further modifying the photophysical behavior.

Development of Novel Synthetic Methodologies

The unique reactivity imparted by the trimethylsilyl group makes this compound a valuable tool in the development of new synthetic methodologies, pushing the boundaries of reaction discovery and promoting greener chemical processes.

Enabling New Reaction Discoveries and Scope Expansion

The trimethylsilyl group can serve as a versatile functional handle in organic synthesis. In the context of the indole ring, a TMS group at the 5-position can act as a directing group or a placeholder for subsequent functionalization. For instance, ipso-substitution reactions, where the silyl group is replaced by another functional group, can provide a regioselective route to 5-substituted indoles that might be difficult to access through direct electrophilic substitution.

Furthermore, the presence of the silyl group can influence the reactivity of the indole ring in cross-coupling reactions, potentially expanding the scope of these powerful C-C and C-heteroatom bond-forming reactions. While specific new reaction discoveries solely enabled by this compound are not yet prominent in the literature, its potential as a synthetic building block is clear.

Strategies for Green and Sustainable Chemical Processes

The development of sustainable chemical processes is a cornerstone of modern chemistry. The synthesis and application of this compound can be approached from a green chemistry perspective. Silicon is an earth-abundant element, making silyl-based reagents generally more sustainable than those based on rare or toxic metals.

Greener synthetic routes to indoles, in general, focus on minimizing waste, using less hazardous solvents, and employing catalytic methods. semanticscholar.orgresearchgate.net These principles can be applied to the synthesis of this compound. For example, developing catalytic C-H silylation methods to introduce the TMS group directly onto the indole ring would be a more atom-economical approach than traditional multi-step syntheses.

Spectroscopic and Computational Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 5-trimethylsilyl-1H-indole, a suite of one- and two-dimensional NMR experiments are employed for complete structural assignment.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are foundational for the structural elucidation of this compound. They provide information on the number and type of chemically distinct protons and carbons.

The ¹H NMR spectrum is characterized by a highly shielded, intense singlet corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. This signal typically appears far upfield (around 0.25 ppm), a region free from the signals of most organic protons, making it a distinctive marker for the TMS moiety biorxiv.org. The aromatic region displays signals for the indole (B1671886) ring protons, with their chemical shifts influenced by the electron-donating nature of the silyl (B83357) group at the C5 position. The N-H proton usually appears as a broad singlet at a lower field.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom in the molecule. The carbon atoms of the TMS group produce a single, high-field resonance. The eight carbons of the indole scaffold can be fully assigned, with the C5 carbon, directly bonded to the silicon atom, exhibiting a characteristic chemical shift.

Based on the principles of NMR and comparison with the parent indole molecule, the following are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si(CH₃)₃ | ~ 0.25 | Singlet (s) |

| H-3 | ~ 6.5 | Triplet (t) |

| H-2 | ~ 7.2 | Triplet (t) |

| H-6 | ~ 7.3 | Doublet (d) |

| H-7 | ~ 7.6 | Doublet (d) |

| H-4 | ~ 7.8 | Singlet (s) |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si(CH₃)₃ | ~ -1.0 |

| C-3 | ~ 102.5 |

| C-7 | ~ 111.0 |

| C-4 | ~ 120.5 |

| C-6 | ~ 122.0 |

| C-2 | ~ 124.5 |

| C-3a | ~ 128.0 |

| C-5 | ~ 131.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-2 and H-3, as well as between H-6 and H-7, confirming their positions relative to one another on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would be used to definitively link each proton signal (e.g., H-2, H-3, H-4, H-6, H-7) to its corresponding carbon signal (C-2, C-3, C-4, C-6, C-7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it reveals correlations between protons and carbons over two to three bonds, mapping out the complete carbon skeleton. The most critical correlation for this compound would be from the intense singlet of the TMS protons to the C-5 carbon of the indole ring. This single cross-peak would unequivocally confirm the position of the trimethylsilyl substituent at C-5. Other key correlations would include those from the N-H proton to C-2 and C-3, and from H-4 to C-5 and C-7a.

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as the interconversion between different conformations (rotamers).

For this compound, the molecular structure is largely rigid. The indole ring is planar, and rotation about the C5-Si bond is very rapid on the NMR timescale at all accessible temperatures. Consequently, separate signals for different rotational conformers are not expected. Therefore, VT-NMR studies would likely show minimal changes in the spectrum, other than minor shifts in resonance frequencies due to solvent effects and changes in hydrogen-bonding dynamics of the N-H group. While specific VT-NMR studies on this compound are not documented in the searched literature, the technique would primarily serve to confirm the absence of slow conformational dynamics.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing essential information about a molecule's weight and elemental formula.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern that acts as a molecular fingerprint.

For this compound (molecular formula C₁₁H₁₅NSi), the mass spectrum would be expected to show a molecular ion (M⁺) peak at an m/z corresponding to its nominal mass of 189. A very prominent peak is also predicted at [M-15]⁺, corresponding to the loss of a single methyl radical from the TMS group. This [M-CH₃]⁺ ion is often the base peak in the spectra of trimethylsilyl compounds due to its high stability.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (Nominal Mass) | Description |

|---|---|---|

| [M]⁺ | 189 | Molecular Ion |

| [M-15]⁺ | 174 | Loss of a methyl group (•CH₃) |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₁₅NSi. The calculated monoisotopic mass is 189.0974 Da. An experimental HRMS measurement matching this value would provide definitive proof of the compound's elemental formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3200-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. The presence of the trimethylsilyl group introduces specific vibrations, most notably the Si-C stretching and bending modes. The symmetric and asymmetric stretching vibrations of the Si-(CH₃)₃ group are typically observed in the infrared spectrum. Furthermore, the C=C stretching vibrations of the indole aromatic ring usually appear in the 1400-1650 cm⁻¹ region. researchgate.net The specific frequencies can be influenced by the substituent and molecular environment. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to vibrations of non-polar bonds. For this compound, the symmetric vibrations of the aromatic ring and the Si-C bond are expected to produce strong signals in the Raman spectrum. The C-C stretching vibrations within the indole ring are generally observed between 1400 and 1600 cm⁻¹. researchgate.net The trimethylsilyl group has characteristic Raman bands, such as the symmetric Si-C₃ stretching mode, which is often a strong and sharp peak.

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis, aiding in the structural confirmation of this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |

| N-H Stretch | 3200-3500 | IR | Characteristic of the indole secondary amine. researchgate.net |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Pertains to the C-H bonds on the indole ring. |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman | From the methyl groups of the trimethylsilyl moiety. |

| C=C Aromatic Stretch | 1400-1650 | IR, Raman | Multiple bands corresponding to the indole ring system. researchgate.net |

| Si-C Stretch | 600-800 | IR, Raman | Characteristic of the trimethylsilyl group. |

| Si-CH₃ Rocking/Bending | 800-1300 | IR | Multiple bands associated with the TMS group. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, often referred to as the Lₐ and Lₑ bands, arising from π→π* transitions. thedelocalizedchemist.com

| Electronic Transition | Typical λₘₐₓ for Indole (nm) | Expected Effect of 5-TMS Substitution |

| ¹Lₐ ← ¹A | ~260-270 | Minor bathochromic or hypsochromic shift. |

| ¹Lₑ ← ¹A | ~280-290 | Minor bathochromic or hypsochromic shift. |

| ¹Bₑ ← ¹A | ~210-220 | Potential shift and change in intensity. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the searched literature, analysis of related structures, such as other substituted indoles, provides insight into its expected solid-state conformation. researchgate.netnih.gov The indole ring system itself is known to be essentially planar. nih.govuodiyala.edu.iq The trimethylsilyl group would be attached to the C5 position of this planar ring.

Key structural parameters that would be determined from an X-ray analysis of this compound include:

Planarity of the Indole Ring: Confirmation of the near-planar geometry of the fused bicyclic system. nih.gov

Si-C Bond Length: The distance between the silicon atom and the C5 carbon of the indole ring.

C-Si-C Bond Angles: The angles within the tetrahedral trimethylsilyl group.